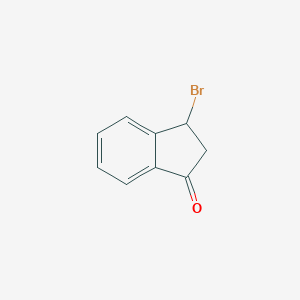

3-Bromo-1-indanone

Vue d'ensemble

Description

3-Bromo-1-indanone is a derivative of 1-indanone . It is a compound that has been used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 1-indanones, including 3-Bromo-1-indanone, has been a subject of research for many years. More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

Molecular Structure Analysis

The molecular formula of 3-Bromo-1-indanone is C9H7BrO . Its molecular weight is 211.05 g/mol .

Chemical Reactions Analysis

3-Bromo-1-indanone participates in various chemical reactions. For instance, it has been used in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds . It also participates in the Nazarov reaction .

Physical And Chemical Properties Analysis

The physical properties of 3-Bromo-1-indanone such as density, freezing point, and refractive index have been determined .

Applications De Recherche Scientifique

Biological Activity

1-Indanones, which include 3-Bromo-1-indanone, have a broad range of biological activity . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . They can also be used in the treatment of neurodegenerative diseases .

Alzheimer’s Disease Treatment

1-Indanones are used in pharmaceuticals for the treatment of Alzheimer’s disease . They play a crucial role in the development of drugs that can help manage this neurodegenerative condition .

Cardiovascular Drugs

1-Indanones are also used in cardiovascular drugs . They contribute to the development of medications that help manage heart-related conditions .

Insecticides, Fungicides, and Herbicides

1-Indanones are effective insecticides, fungicides, and herbicides . They are used in agriculture to protect crops from pests and diseases .

Hepatitis C Treatment

1-Indanones are used in the development of non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .

Anticancer Agents

Several compounds, including 3-Bromo-1-indanone, have been shown to have potent anti-tumor activity . They are worthy of further study as an anticancer agent .

Organic Electronics

Indane-1-3-dione derivatives, which include 3-Bromo-1-indanone, find applications in organic electronics . They contribute to the development of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Optical Sensing and Non-linear Optical (NLO) Applications

Indane-1-3-dione derivatives are also used in optical sensing and non-linear optical (NLO) applications . They play a crucial role in the development of sensors and devices that manipulate light .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromo-1-indanone, a derivative of 1-indanone, has been found to exhibit a broad range of biological activity . . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Given the wide range of biological activities exhibited by 1-indanone derivatives, it is likely that 3-bromo-1-indanone interacts with its targets in a manner that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction pathways.

Biochemical Pathways

For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens, while its anti-inflammatory and analgesic properties indicate a potential role in modulating immune response and pain signaling pathways .

Result of Action

The molecular and cellular effects of 3-Bromo-1-indanone’s action are likely to be diverse, given its broad range of biological activities. For instance, its antiviral and antibacterial activities suggest that it may inhibit the replication of pathogens, while its anti-inflammatory and analgesic properties suggest that it may modulate immune responses and pain signaling pathways .

Propriétés

IUPAC Name |

3-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUCUXHVGXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471727 | |

| Record name | 3-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40774-41-2 | |

| Record name | 3-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

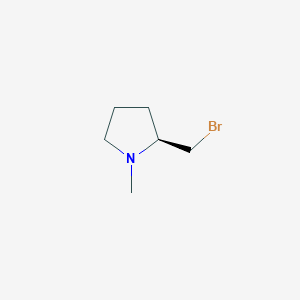

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Bromo-1-indanone in the synthesis of fused indane derivatives?

A1: 3-Bromo-1-indanone serves as a crucial starting material in the synthesis of fused indane derivatives. It undergoes an in situ conversion to 1-indenone, which then acts as a dieneophile in an amine-catalyzed asymmetric Diels-Alder reaction with 2,4-dienals. [, ] This reaction is followed by a cascade N-heterocyclic carbene-mediated benzoin condensation, ultimately yielding the desired fused indane products. [, ]

Q2: What are the advantages of using a combined amine-N-heterocyclic carbene cascade catalysis in this synthesis?

A2: The combined catalytic approach offers several advantages. Firstly, it allows for the generation of the reactive 1-indenone intermediate in situ from the more stable 3-Bromo-1-indanone. [, ] Secondly, the use of chiral amine catalysts enables high stereoselectivity in the Diels-Alder reaction, leading to the formation of multiple chiral centers in the final products. [, ] Lastly, the subsequent N-heterocyclic carbene-catalyzed benzoin condensation enables the efficient construction of the final fused indane ring system in a single reaction sequence. [, ] This cascade catalysis strategy provides a powerful tool for the synthesis of complex, chiral indane derivatives with potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)